CzSi exhibits piezoelectric properties. This means it can convert mechanical stress into electrical energy and vice versa. This property makes CzSi a potential candidate for development in piezoelectric transducers []. These transducers have numerous applications, including sensors, actuators, and energy harvesting devices.
For instance, CzSi-based transducers could be used in pressure sensors for medical applications or environmental monitoring. They could also be integrated into microelectromechanical systems (MEMS) for various functionalities.
Another promising application of CzSi lies in solid-state electrolytes. Solid-state electrolytes are a potential alternative to the flammable liquid electrolytes currently used in lithium-ion batteries. CzSi demonstrates good ionic conductivity, making it a possible candidate for research in developing safer and more efficient solid-state batteries [].
Solid-state batteries offer several advantages over traditional lithium-ion batteries, including improved safety, faster charging times, and potentially higher energy densities. Research on CzSi as a solid-state electrolyte material could contribute to advancements in battery technology.
9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is an organic compound belonging to the carbazole family, which is recognized for its unique electronic properties. This compound is characterized by the presence of tert-butylphenyl and triphenylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is , with a molecular weight of 816.19 g/mol. It exhibits significant potential in organic electronics, particularly as a host material in organic light-emitting diodes due to its high triplet energy and wide band-gap properties .
The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically follows these steps:
These methods ensure that the final product maintains desirable properties for electronic applications .
9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has several significant applications:
Studies on interaction mechanisms primarily focus on how 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole interacts within electronic devices. It has been shown to exhibit enhanced morphological stability and superior electrochemical characteristics when used as a host material in OLEDs. These interactions are crucial for optimizing device performance and longevity .
Several compounds share structural similarities with 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, each exhibiting distinct properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
9-Phenylcarbazole | Lacks tert-butyl and triphenylsilyl groups | Different solubility and stability |
3,6-Di-tert-butylcarbazole | Contains tert-butyl groups but no triphenylsilyl groups | Affects electronic properties negatively compared to CzSi |
9-(4-Methylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | Methyl group instead of tert-butyl group | Alters steric and electronic effects |
The unique combination of both tert-butylphenyl and triphenylsilyl groups in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole imparts enhanced stability, solubility, and electronic characteristics that distinguish it from these similar compounds. These features contribute significantly to its utility in advanced materials for organic electronics .